Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-
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Overview
Description
ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound is derived from acetophenone, a simple aromatic ketone, and features a piperidine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME typically involves the reaction of acetophenone with hydroxylamine to form acetophenone oxime. This intermediate is then reacted with 4-(4-methylpiperido)carbonylmethoxy- to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: A simpler oxime derivative of acetophenone.
4-Methylpiperidine: A related compound featuring the piperidine ring.
N-Methylbenzamide: Another derivative of acetophenone with a different functional group.
Uniqueness
ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME is unique due to its combination of an oxime group and a substituted piperidine ring. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
31248-68-7 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+ |
InChI Key |
JPQBXEBEBGLJKN-GHRIWEEISA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C |
Origin of Product |
United States |
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